Disperse Orange 29

Catalog No.
S3715549
CAS No.
61902-11-2
M.F
C19H15N5O4
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Orange 29

CAS Number

61902-11-2

Product Name

Disperse Orange 29

IUPAC Name

4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol

Molecular Formula

C19H15N5O4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3

InChI Key

PTIVACHGVHIMMK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O

The exact mass of the compound Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- is 377.11240398 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Disperse Orange 29 is an organic compound classified as a disperse dye, primarily utilized in the dyeing of synthetic fibers such as polyester and nylon. It is characterized by its vivid orange hue and is known for its excellent lightfastness and washfastness properties. The chemical structure of Disperse Orange 29 features an azo group, which contributes to its color properties. Specifically, it is represented by the chemical formula C₁₅H₁₅N₃O₂, with a molecular weight of approximately 271.30 g/mol .

Disperse Orange 29 is generally insoluble in water but can dissolve in organic solvents like acetone and ethanol, making it suitable for various industrial applications . Its stability and colorfastness make it a preferred choice in the textile industry.

, primarily diazotization and coupling reactions. The initial step typically includes the diazotization of p-nitroaniline followed by coupling with o-methoxyaniline. This process can be summarized as follows:

  • Diazotization: p-Nitroaniline is treated with sodium nitrite in an acidic medium to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with o-methoxyaniline or phenol to produce the final dye compound.

Research on the biological activity of Disperse Orange 29 indicates potential toxicity and environmental concerns associated with azo dyes. Studies have shown that certain azo dyes can undergo reductive cleavage in biological systems, leading to the formation of aromatic amines, some of which are known carcinogens . Furthermore, Disperse Orange 29 has been studied for its electrochemical degradation, suggesting that it may be amenable to treatment processes aimed at reducing its environmental impact .

Disperse Orange 29 can be synthesized through various methods, primarily involving diazotization and coupling reactions:

  • Traditional Method:
    • Step 1: Diazotization of p-nitroaniline.
    • Step 2: Coupling with o-methoxyaniline.
    • Step 3: Further diazotization and coupling with phenol.
  • Improved Method:
    • Involves forming a salt with sodium hydroxymesulfonate before coupling with p-nitroazobenzene, enhancing yields significantly .
  • Electrochemical Methods:
    • Recent studies have explored electrochemical degradation methods for treating wastewater containing Disperse Orange 29, highlighting its potential for environmental remediation .

Disperse Orange 29 is widely used in various applications:

  • Textile Industry: Primarily used for dyeing synthetic fibers like polyester and nylon due to its excellent fastness properties.
  • Research: Employed as a fluorescent dye in various laboratory applications.
  • Environmental Studies: Investigated for its degradation pathways in wastewater treatment processes .

Interaction studies involving Disperse Orange 29 focus on its behavior in biological systems and environmental contexts. Research indicates that the dye can undergo metabolic transformations leading to potentially harmful by-products. Electrochemical studies have demonstrated effective degradation pathways that could mitigate environmental risks associated with azo dyes .

Disperse Orange 29 shares similarities with other azo dyes used in textile applications. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Disperse Orange 30C₁₅H₁₅N₃O₂Similar application but different color properties.
Disperse Red 60C₁₄H₁₂N₂O₂Primarily used for red shades; different fastness properties.
Disperse Yellow 54C₁₂H₉N₃O₂Known for bright yellow shades; different solubility characteristics.
C.I. Disperse Blue 56C₁₆H₁₄N₂O₂Used for blue shades; has different reactivity profiles.

Disperse Orange 29's uniqueness lies in its specific shade of orange and its efficient dyeing properties on synthetic materials compared to other disperse dyes that may offer different hues or application efficiencies.

Physical Description

DryPowder

XLogP3

4.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

377.11240398 g/mol

Monoisotopic Mass

377.11240398 g/mol

Heavy Atom Count

28

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-: ACTIVE

Dates

Last modified: 07-27-2023

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